2-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride
Description
2-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride (CAS: 1289388-26-6) is a piperidine derivative substituted with a 2,4-dichlorobenzyloxymethyl group. Its molecular formula is C₁₃H₁₆Cl₂NO₂·HCl, with a molecular weight of 310.64 g/mol . The compound features a piperidine ring linked to a benzyloxymethyl moiety bearing chlorine atoms at the 2- and 4-positions of the benzene ring.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-11-5-4-10(13(15)7-11)8-17-9-12-3-1-2-6-16-12;/h4-5,7,12,16H,1-3,6,8-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQVCFAJFXXHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)COCC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 2,4-dichlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-(3,4-Dichloro-benzyloxymethyl)-piperidine Hydrochloride
- CAS : 1289385-61-0
- Molecular Formula: C₁₃H₁₆Cl₂NO₂·HCl
- Key Difference : Chlorine substituents at the 3- and 4-positions of the benzyl ring instead of 2- and 4-positions.
4-(2,4-Dichloro-benzyloxy)-piperidine Hydrochloride
- CAS: Not explicitly listed.
- Key Difference : The benzyloxy group is directly attached to the piperidine ring at the 4-position, lacking the oxymethyl spacer.
- Relevance : Similar halogenation pattern may influence binding affinity in receptor-targeted applications .
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine Hydrochloride
- CAS: Not provided.
- Molecular Formula: C₁₅H₁₈Cl₂NO·HCl (estimated).
- Key Difference: Incorporates a phenoxyethyl chain with additional methyl groups at the 3- and 5-positions of the benzene ring.
Antimicrobial Activity
- Evidence: Piperidine derivatives with substituted benzyl groups (e.g., 2-thiopyrimidinones) exhibit antibacterial and antifungal properties. For example: Compound 3a (2-(substituted benzyl)-thiopyrimidinone): Showed activity against Staphylococcus aureus and Bacillus subtilis . Compound 6f (2-[2-(morpholin-4-yl)ethyl]thiopyrimidine): Active against Candida albicans .
- Inference: The dichlorobenzyl group in the target compound may enhance antimicrobial potency compared to non-halogenated analogues, though direct data are lacking.
Central Nervous System (CNS) Activity
- Evidence : Piperidine derivatives like donepezil hydrochloride (acetylcholinesterase inhibitor) and hexylcaine hydrochloride (local anesthetic) highlight the therapeutic versatility of this scaffold .
- Comparison : The target compound’s benzyloxymethyl group may modulate CNS penetration compared to simpler piperidine derivatives (e.g., 4-methylpiperidine hydrochloride) .
Stability and Reactivity
- Target Compound: No specific data on decomposition or reactivity, but piperidine hydrochlorides generally require storage in cool, dry conditions .
- 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0): Stability: Documented as stable under standard laboratory conditions .
Environmental Impact
- Evidence : Piperidine derivatives with halogenated substituents (e.g., dichlorobenzyl groups) may pose ecological risks due to persistence, though full environmental studies are often lacking .
Biological Activity
2-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dichlorobenzyl group, which contributes to its unique biological properties. The presence of chlorine atoms enhances its interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Modulation : The compound can bind to specific enzymes, altering their activity. This modulation can affect various biochemical pathways critical for cellular function.
- Receptor Interaction : It may interact with specific receptors in the body, influencing signaling pathways that are important for physiological processes.
In Vitro Studies
Research has shown that this compound exhibits significant biological activity in vitro. Studies have demonstrated its effectiveness in inhibiting certain enzymes associated with disease pathways. For example:
- Enzyme Inhibition : A study reported that the compound inhibited the activity of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a target for drug development against tuberculosis .
- Antimicrobial Activity : Preliminary findings suggest potential antimicrobial properties against various pathogens, including Pseudomonas aeruginosa, which is critical in cystic fibrosis management .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Tuberculosis Treatment : A study focused on optimizing non-nucleoside inhibitors for MtTMPK highlighted the role of similar compounds in developing new treatments for tuberculosis . The findings suggest that modifications to the piperidine structure could enhance efficacy.
- Antimicrobial Applications : Another investigation into the antimicrobial properties revealed that derivatives of piperidine compounds could serve as effective agents against resistant bacterial strains .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride, and how can purity be optimized?
- Synthesis Steps :
- Alkylation : React piperidine with 2,4-dichlorobenzyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the benzyloxymethyl intermediate .
- Hydrochloride Salt Formation : Treat the freebase with HCl gas or hydrochloric acid in anhydrous ether to precipitate the hydrochloride salt .
Q. How should researchers characterize the compound’s physicochemical properties?
- Key Properties :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and water due to the hydrochloride salt .
- Stability : Store at 2–8°C in airtight containers to prevent hydrolysis of the benzyl ether moiety. Avoid exposure to strong oxidizers .
- Analytical Methods :
- Thermal Analysis : DSC/TGA to determine melting point (expected >200°C) and decomposition profile .
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion confirmation (expected [M+H] ~360–370 m/z) .
Q. What safety protocols are critical for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling .
- Spill Management : Absorb with inert material (vermiculite), neutralize with dilute sodium bicarbonate, and dispose as hazardous waste .
- Acute Toxicity : LD (oral, rat) data for similar piperidine HCl derivatives suggest moderate toxicity; avoid ingestion/inhalation .
Advanced Research Questions
Q. How can reaction yields be improved during the alkylation step?
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain 0–5°C during benzyl chloride addition to minimize side reactions (e.g., over-alkylation) .
- Yield Data : Typical yields range 70–85%; higher purity (>98%) achievable via iterative recrystallization .
Q. What mechanisms underlie its potential biological activity, and how can they be studied?
- Target Hypotheses : Piperidine derivatives often interact with CNS receptors (e.g., serotonin/dopamine transporters) or enzymes (e.g., acetylcholinesterase) .
- Assay Design :
- In Vitro Binding : Radioligand displacement assays using H-labeled ligands in neuronal membrane preparations .
- Enzyme Inhibition : Monitor acetylcholinesterase activity via Ellman’s method (absorbance at 412 nm) .
- SAR Insights : The 2,4-dichloro substitution may enhance lipophilicity and blood-brain barrier penetration compared to mono-chloro analogs .
Q. How do structural modifications impact solubility and bioactivity?
- Modification Strategies :
- Ether Linker Replacement : Substitute benzyloxymethyl with carbamate groups to alter hydrolysis rates .
- Halogen Variation : Replace 2,4-dichloro with trifluoromethoxy groups to assess electronic effects on receptor binding .
- Impact : Increased halogen size (e.g., bromine) may reduce solubility but improve target affinity .
Q. What advanced analytical techniques resolve data contradictions in stability studies?
- Contradiction Example : Discrepancies in degradation product identification.
- Resolution Methods :
- LC-HRMS : Identify degradation products (e.g., hydrolyzed benzyl alcohol derivatives) with ppm-level mass accuracy .
- NMR Kinetic Studies : Track real-time hydrolysis in DO to quantify degradation rates .
Q. How can computational modeling guide its application in drug discovery?
- Docking Studies : Use Schrödinger Maestro to model interactions with acetylcholinesterase (PDB ID 4EY7). The dichloro-benzyl group may occupy the peripheral anionic site .
- ADMET Prediction : SwissADME for bioavailability radar—predict moderate permeability (LogP ~3.5) and CYP2D6 metabolism risks .
Methodological Notes
- Contradictions : Synthesis yields vary across protocols (e.g., reports 85% vs. 70% in ). Validate via controlled replicates.
- Uncertainties : Limited ecotoxicity data; follow OECD 301 guidelines for biodegradability testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
